molecular formula C21H26N2O B12522141 3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide CAS No. 654648-20-1

3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide

Cat. No.: B12522141
CAS No.: 654648-20-1
M. Wt: 322.4 g/mol
InChI Key: CGEOEOJHYVCVCC-HRAATJIYSA-N
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Description

3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide (CAS 654648-20-1) is a chiral piperidine-based compound with a molecular formula of C21H26N2O and a molecular weight of 322.444 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the field of central nervous system (CNS) disorders. It serves as a key intermediate or analogue in the design and synthesis of potent and selective kappa opioid receptor (KOPR) antagonists . Structural modifications of the 4-(3-hydroxyphenyl) group in advanced KOPR antagonist scaffolds, such as the replacement of a hydroxyl with a carboxamide group as seen in this compound, have been shown to yield highly potent and selective antagonists . These antagonists are valuable research tools for investigating pathways related to stress, anxiety, depression, and addiction behaviors, showing promise in pre-clinical models for treating cocaine and methamphetamine abuse, as well as nicotine addiction . Researchers can utilize this benzamide derivative to explore its specific binding affinity and functional activity at opioid receptors. The compound is intended for research purposes only and must be handled by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Properties

CAS No.

654648-20-1

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

3-[(3R,4R)-1-benzyl-3,4-dimethylpiperidin-4-yl]benzamide

InChI

InChI=1S/C21H26N2O/c1-16-14-23(15-17-7-4-3-5-8-17)12-11-21(16,2)19-10-6-9-18(13-19)20(22)24/h3-10,13,16H,11-12,14-15H2,1-2H3,(H2,22,24)/t16-,21+/m0/s1

InChI Key

CGEOEOJHYVCVCC-HRAATJIYSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method 1: Cyclization and Alkylation

  • Cyclization : Starting from 1-benzyl-4-methylpiperidin-3-one, reductive amination or hydrogenation introduces the amine group.
  • Methylation : Treating the intermediate with methyl iodide or dimethyl sulfate under basic conditions installs the 3-methyl group.
  • Stereochemical Resolution : Racemic mixtures are resolved using chiral acids (e.g., dibenzoyl-L-tartrate) to isolate the (3R,4R) enantiomer.

Key Data :

Step Reagents/Conditions Yield (%) Purity (ee %)
Cyclization H₂/Pd-C, 25–30°C 70–85 95–99.8
Methylation CH₃I, K₂CO₃, DMF 80–90 N/A
Resolution Dibenzoyl-L-tartrate, EtOH 40–50 >99.8

Method 2: Asymmetric Catalysis

Enzymatic or metal-catalyzed methods offer direct enantioselective synthesis. For example:

  • Reductive Amination : Sodium borohydride reduces a ketone intermediate to the amine, achieving partial stereoselectivity.
  • Chiral Auxiliary Approach : Using (R,R)-tartrate esters as auxiliaries during alkylation enhances stereochemical fidelity.

Benzamide Functionalization

The amine at the piperidine’s 3-position is acylated with benzoyl chloride or activated benzoyl derivatives.

Acylation Protocols

  • Direct Acylation : Benzoyl chloride reacts with the piperidine amine in dichloromethane or THF, catalyzed by bases like triethylamine.
  • Coupling Reagents : HBTU or EDC·HCl improves yields in polar aprotic solvents (e.g., DMF).

Optimized Conditions :

Parameter Value
Solvent DCM/THF (1:1)
Base Et₃N (1.5 eq)
Temperature 0–25°C
Time 12–24 h

Example Yield : 75–85% after crystallization.

Stereochemical Optimization

Achieving the (3R,4R) configuration is pivotal for biological activity.

Chiral Resolution

  • Salt Formation : Racemic piperidine is treated with dibenzoyl-L-tartrate to form diastereomeric salts.
  • Crystallization : Isopropanol or ethanol facilitates selective precipitation of the desired enantiomer.

Resolution Efficiency :

Chiral Acid Solvent ee (%)
Dibenzoyl-L-tartrate EtOH/H₂O 99.8
Mandelic Acid iPrOH 98.5

Asymmetric Synthesis

  • Palladium-Catalyzed Transfer Hydrogenation : Reduces ketones to alcohols with high enantiomeric excess.
  • Chiral Ligands : Bidentate phosphines enhance catalytic asymmetry in hydrogenation steps.

Industrial-Scale Production

Large-scale methods prioritize cost, yield, and waste reduction.

Key Modifications

  • Continuous Flow Reactors : Optimize reaction times and solvent usage in alkylation/methylation steps.
  • Green Chemistry : Replace hazardous reagents (e.g., methyl iodide) with dimethyl carbonate or methyl triflate.
  • Recrystallization : Use ethanol or acetone to isolate pure (3R,4R)-1-benzyl-3,4-dimethylpiperidin-4-ylbenzamide.

Industrial Data :

Parameter Lab-Scale Industrial
Yield (%) 70–85 65–75
Purity (%) >99 >98
Solvent Use 100 mL/kg 50 mL/kg

Analytical Validation

Critical for confirming structure and stereochemistry:

Techniques

  • Chiral HPLC : Cellulose-based columns resolve enantiomers.
  • NMR Spectroscopy : NOE correlations confirm (3R,4R) configuration.
  • X-Ray Crystallography : Validates solid-state structure.

Example Data :

Technique Parameter Value
Chiral HPLC ee (%) 99.8
¹H NMR δ (ppm) 7.50–8.09 (aromatic), 5.37 (NH₂)

Challenges and Innovations

  • Stereochemical Drift : Mitigated by stringent temperature control during alkylation.
  • Salt Formation : Acetate or dihydrochloride salts improve stability for storage.
  • Waste Reduction : Catalytic hydrogenation replaces stoichiometric reducing agents.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Benzoyl chloride (C6H5COCl) in the presence of a base like triethylamine (NEt3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of novel pharmaceutical compounds, particularly as a potential therapeutic agent for various diseases.

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for other chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Biological Relevance References
This compound Benzamide group, (3R,4R)-dimethylpiperidine, benzyl substituent ~335.45* Coupling of amines with acids (e.g., HBTU/EDC·HCl), Boc deprotection with TFA/HCl Intermediate for kinase inhibitors (e.g., Tofacitinib precursors)
LY-255582 Phenol group, (3R,4R)-dimethylpiperidine, cyclohexyl-hydroxypropyl chain ~401.59* Reductive amination with titanium(IV) isopropoxide Research compound for receptor studies
PF-06465469 Pyrazolo[3,4-d]pyrimidinyl core, acryloylpiperidine, tert-butylphenyl group 523.63 Multi-step coupling, acryloylation Investigational kinase inhibitor
3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol Phenol group, (3R,4R)-dimethylpiperidine ~235.34* Direct reduction or functional group interconversion Biochemical tool compound
N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide Thiophene-carbonyl, fluorinated benzamide, hydroxy-piperidine ~434.46* Pd-catalyzed C-H activation, enantioselective oxidation SARS-CoV-2 main protease inhibitor (in silico)

Structural Nuances and Functional Implications

In contrast, LY-255582 replaces the benzyl group with a cyclohexyl-hydroxypropyl chain, likely altering solubility and target affinity . PF-06465469 incorporates a pyrazolo[3,4-d]pyrimidinyl group, enabling π-π stacking interactions in ATP-binding pockets of kinases .

Aromatic Substituent Variations: Replacing benzamide with phenol (as in 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol) reduces hydrogen-bonding capacity, impacting protein interactions . Fluorinated benzamide derivatives (e.g., compound 127 in ) show enhanced metabolic stability and binding to viral proteases .

Biological Activity

3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide, also known as a derivative of the piperidine class, has garnered attention due to its potential pharmacological properties. This compound is structurally related to Tofacitinib, a Janus kinase (JAK) inhibitor used in treating autoimmune diseases. Understanding its biological activity is crucial for developing therapeutic applications.

  • Chemical Formula : C15_{15}H22_{22}N2_2O
  • Molecular Weight : 246.35 g/mol
  • CAS Number : 1062580-52-2

Research indicates that compounds similar to this compound exhibit significant affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions suggest a potential role in modulating neurotransmission and could be beneficial in treating disorders such as depression and anxiety.

Affinity Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the uptake of neurotransmitters effectively. The following table summarizes the Ki values for various transporters:

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
This compound6.237.56456
Related Compound A18.427.5Not Available

These results indicate that the compound has a high affinity for DAT and NET, making it a candidate for further research in neuropharmacology.

In Vivo Studies

In studies involving animal models, compounds structurally related to this compound have shown potential in enhancing cognitive function and reducing anxiety-like behaviors. The introduction of hydroxyl groups in similar compounds has been linked to improved blood-brain barrier penetration and increased potency.

Case Studies

A notable study explored the effects of this compound on animal models of depression. Administered doses showed a significant reduction in depressive behaviors compared to control groups. The mechanism was attributed to enhanced dopaminergic and noradrenergic signaling.

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